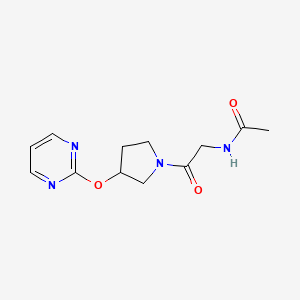

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide” is a chemical compound that contains a pyrimidin-2-yloxy group and a pyrrolidin-1-yl group . Pyrimidin-2-yloxy is a functional group derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidin-2-yloxy group and the pyrrolidin-1-yl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the pyrimidin-2-yloxy and pyrrolidin-1-yl groups. These groups could potentially undergo a variety of organic reactions .Scientific Research Applications

Antimicrobial Activity

A series of pyrimidinones and oxazinones derivatives have been synthesized as antimicrobial agents using starting materials that share structural similarities with N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide. These compounds showed good antibacterial and antifungal activities, comparable to standard reference drugs like streptomycin and fusidic acid, indicating their potential in developing new antimicrobial therapies (Hossan et al., 2012).

Antitumor Agents

Research on pyrrolo[2,3-d]pyrimidines, structurally related to this compound, has demonstrated significant antitumor activity. These compounds, synthesized as potential dihydrofolate reductase (DHFR) inhibitors, showed potent inhibitory effects on the growth of tumor cells in culture, highlighting their application in cancer treatment (Gangjee et al., 2007).

Insecticidal Activity

New heterocycles incorporating a thiadiazole moiety, starting from compounds structurally akin to this compound, have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open up avenues for developing novel insecticidal agents with improved efficacy and specificity (Fadda et al., 2017).

Anti-inflammatory Activity

Derivatives synthesized using a starting material similar to this compound have been explored for their anti-inflammatory properties. The pharmacological screening of these compounds showed good anti-inflammatory activity, comparable to Prednisolone®, indicating their potential in developing new anti-inflammatory drugs (Amr et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Pyrrolidines

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidines are found in many pharmaceuticals and natural products, and they often exhibit biological activity .

Pyrimidines

The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are components of nucleic acids (DNA and RNA), and many drugs that target nucleic acids or related processes (such as antiviral or anticancer drugs) contain pyrimidine rings .

Amides

This compound is an amide, which is a type of functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides are common in a wide range of drugs due to their ability to form hydrogen bonds, which can help the drug interact with its target .

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)15-7-11(18)16-6-3-10(8-16)19-12-13-4-2-5-14-12/h2,4-5,10H,3,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZUMMHNHRKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)